molecular formula C25H28ClNO B014757 N-Desmethyl Tamoxifen Hydrochloride CAS No. 15917-65-4

N-Desmethyl Tamoxifen Hydrochloride

Cat. No.: B014757
CAS No.: 15917-65-4
M. Wt: 393.9 g/mol
InChI Key: GMLHJWZEYLTNJW-BJFQDICYSA-N
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Mechanism of Action

Target of Action

N-Desmethyl Tamoxifen Hydrochloride, also known as N-Desmethyltamoxifen hydrochloride, is a major metabolite of tamoxifen . Tamoxifen is a selective estrogen receptor modulator (SERM) and its primary targets are estrogen receptors . The compound’s interaction with these receptors plays a crucial role in its mechanism of action .

Mode of Action

N-Desmethyltamoxifen hydrochloride acts as a protein kinase C (PKC) inhibitor . It is ten times more potent as a PKC inhibitor than Tamoxifen . It competitively inhibits estrogen binding to its receptor, which is critical for its activity in breast cancer cells .

Biochemical Pathways

The compound affects the estrogen receptor-dependent growth inhibitory effect of antiestrogens by activating antiproliferative Transforming Growth Factor beta (TGFβ) signal transduction pathways . It also regulates ceramide metabolism in human AML cells, limiting ceramide glycosylation, hydrolysis, and sphingosine phosphorylation .

Pharmacokinetics

N-Desmethyltamoxifen is further metabolized into endoxifen (4-hydroxy-N-desmethyltamoxifen), which is thought to be the major active form of tamoxifen in the body . The pharmacokinetics of tamoxifen and its metabolites are complex and can be influenced by factors such as CYP2D6 genotyping .

Result of Action

The result of N-Desmethyltamoxifen hydrochloride’s action is the inhibition of aromatase activity . This leads to a decrease in tumor growth factor α and insulin-like growth factor 1, and an increase in sex hormone binding globulin . The increase in sex hormone binding globulin limits the availability of free sex hormones, thereby reducing the growth of hormone-dependent cancer cells .

Action Environment

The action, efficacy, and stability of N-Desmethyltamoxifen hydrochloride can be influenced by various environmental factors. For instance, the presence of other compounds, such as curcumin, can affect the pharmacokinetics of tamoxifen and its metabolites, potentially influencing the clinical effects of tamoxifen in patients with breast cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Desmethyl Tamoxifen Hydrochloride is synthesized through the demethylation of Tamoxifen. The process involves the use of cytochrome P450 enzymes, specifically CYP3A4 and CYP2D6, which catalyze the removal of a methyl group from Tamoxifen .

Industrial Production Methods: The industrial production of this compound typically involves large-scale biotransformation processes using microbial or enzymatic systems to achieve the demethylation of Tamoxifen. This method ensures high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: N-Desmethyl Tamoxifen Hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Properties

IUPAC Name

2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]-N-methylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27NO.ClH/c1-3-24(20-10-6-4-7-11-20)25(21-12-8-5-9-13-21)22-14-16-23(17-15-22)27-19-18-26-2;/h4-17,26H,3,18-19H2,1-2H3;1H/b25-24-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMLHJWZEYLTNJW-BJFQDICYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCNC)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCNC)/C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15917-65-4
Record name NSC372964
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=372964
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Desmethyltamoxifen HCl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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